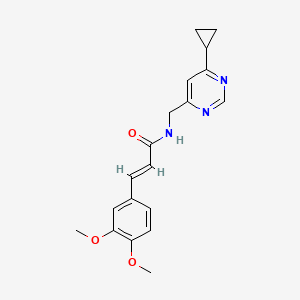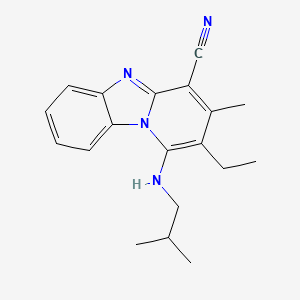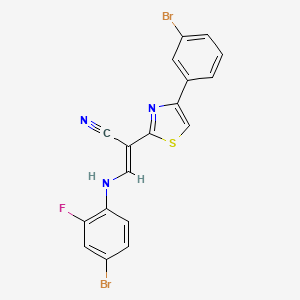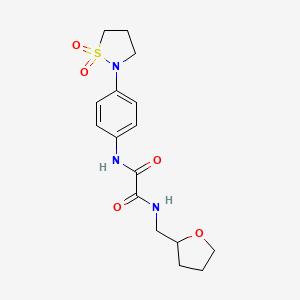
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal domain (BET) proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Wissenschaftliche Forschungsanwendungen
Genotoxicity and DNA Interaction
Acrylamide derivatives, including compounds structurally similar to (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide, have been studied for their interaction with DNA and potential genotoxic effects. Acrylamide itself is reported to interact with DNA, possibly leading to oxidative and alkylative DNA base modifications. This interaction may involve the induction of apoptosis and impairment in DNA repair mechanisms, suggesting a broad spectrum of effects on normal cell DNA (Błasiak et al., 2004).
Inhibition of Tyrosine Kinases
Tyrosine kinase inhibitors, including certain acrylamide derivatives, have shown promise in targeting the ATP binding site of the epidermal growth factor receptor (EGFR), offering a pathway for the development of cancer therapeutics. These inhibitors, particularly those with acrylamide groups, act as irreversible inhibitors, presenting potential for the treatment of various cancers (Smaill et al., 1999).
Polymerization and Material Science
Acrylamide derivatives are pivotal in the field of polymer science, especially in the synthesis of polymers with specific stereochemical configurations. For instance, the polymerization of N,N-dialkylacrylamides has been explored for producing polymers with varied isotacticity, which is crucial for determining the physical properties of these materials (Kobayashi et al., 1999).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, including pyrimidines and thioureas, involve acrylamide derivatives as key intermediates. These compounds are foundational in developing novel pharmaceuticals with potential antibacterial and anticancer activities (Ji, 2006; Bondock & Gieman, 2015).
Anticancer and Anti-inflammatory Agents
Some acrylamide derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These efforts highlight the therapeutic potential of acrylamide derivatives in addressing chronic diseases and cancer, showcasing the chemical's versatility beyond its traditional applications (Amr et al., 2007).
Eigenschaften
IUPAC Name |
(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-7-3-13(9-18(17)25-2)4-8-19(23)20-11-15-10-16(14-5-6-14)22-12-21-15/h3-4,7-10,12,14H,5-6,11H2,1-2H3,(H,20,23)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXZIXHJWUPJDK-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=N2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=N2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2647866.png)
![N-[1,4-dioxo-3-(phenethylamino)-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2647868.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2647871.png)


![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]propanamide](/img/structure/B2647879.png)
![N-(5-methylisoxazol-3-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2647880.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)
